molecular formula C27H29ClN4O B10852232 2-(Diethylaminomethyl)-4-[(10-methylindolo[3,2-b]quinolin-11-yl)amino]phenol;hydrochloride

2-(Diethylaminomethyl)-4-[(10-methylindolo[3,2-b]quinolin-11-yl)amino]phenol;hydrochloride

Cat. No.: B10852232
M. Wt: 461.0 g/mol
InChI Key: IAPNUOYAHQHYQR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of NSC-649091 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

NSC-649091 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC-649091 has a wide range of scientific research applications:

Mechanism of Action

NSC-649091 exerts its effects by interacting with quinone reductase 2, an enzyme that plays a crucial role in detoxification pathways and biosynthetic processes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the cellular processes that depend on quinone reductase 2 .

Comparison with Similar Compounds

NSC-649091 is unique in its specific interaction with quinone reductase 2. Similar compounds include:

These compounds share some structural similarities but differ in their specific molecular targets and pathways involved .

Properties

Molecular Formula

C27H29ClN4O

Molecular Weight

461.0 g/mol

IUPAC Name

2-(diethylaminomethyl)-4-[(10-methylindolo[3,2-b]quinolin-11-yl)amino]phenol;hydrochloride

InChI

InChI=1S/C27H28N4O.ClH/c1-4-31(5-2)17-18-16-19(14-15-24(18)32)28-25-20-10-6-8-12-22(20)29-26-21-11-7-9-13-23(21)30(3)27(25)26;/h6-16,32H,4-5,17H2,1-3H3,(H,28,29);1H

InChI Key

IAPNUOYAHQHYQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5N3C)O.Cl

Origin of Product

United States

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